molecular formula C8H7BrN2 B8672315 3-(5-Bromopyridin-2-yl)propanenitrile

3-(5-Bromopyridin-2-yl)propanenitrile

Cat. No.: B8672315
M. Wt: 211.06 g/mol
InChI Key: REZAZTAJMAOYRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Bromopyridin-2-yl)propanenitrile is a useful research compound. Its molecular formula is C8H7BrN2 and its molecular weight is 211.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H7BrN2

Molecular Weight

211.06 g/mol

IUPAC Name

3-(5-bromopyridin-2-yl)propanenitrile

InChI

InChI=1S/C8H7BrN2/c9-7-3-4-8(11-6-7)2-1-5-10/h3-4,6H,1-2H2

InChI Key

REZAZTAJMAOYRT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Br)CCC#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2,5-dibromopyridine (100 mg, 0.422 mmol) in tetrahydrofuran (844 μL) was purged and flushed with Ar (g) (3×). Pd(PPh3)4 (48.8 mg, 0.042 mmol) was added to the reaction mixture and purged and flushed (3×) with Ar(g). Bromo(2-cyanoethyl)zinc (1270 μL, 0.633 mmol) was added dropwise to the reaction mixture and heated to 85° C. Upon the reaction completion (as deemed by LCMS analysis) was cooled to room temperature, filtered through CELITE, washed with dichloromethane and diluted with water. The organic layer was extracted, dried over sodium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel chromatography (acetone/exanes) to yield 3-(5-bromopyridin-2-yl)propanenitrile. MS APCI calc'd for C8H8BrN2 [M+H]+ 211 and 213. found 211 and 213.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
844 μL
Type
solvent
Reaction Step One
Quantity
1270 μL
Type
reactant
Reaction Step Two
Quantity
48.8 mg
Type
catalyst
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.